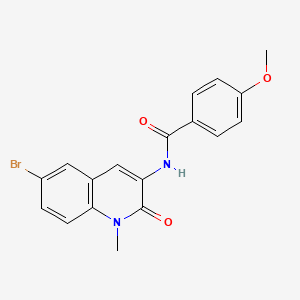
6BrCaQ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-(β-glucopyranosyl)quinolin-2-one, commonly referred to as 6BrCaQ, is a synthetic compound known for its potent biological activities, particularly in the field of cancer research. This compound is a derivative of quinolin-2-one and has been extensively studied for its antiproliferative properties and its ability to inhibit specific proteins involved in cancer cell survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6BrCaQ typically involves a Pd-catalyzed cross-coupling reaction. One common method includes the coupling of brominated N-glycosyl quinolin-2-one derivatives with various nitrogen nucleophiles . The reaction conditions often involve the use of palladium catalysts, which facilitate the formation of the desired product under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of palladium-catalyzed reactions is likely to be scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
6BrCaQ undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Pd-catalyzed coupling reactions, forming conjugates with other molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nitrogen Nucleophiles: Commonly used in substitution reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, such as N-glycosyl-6BrCaQ conjugates and this compound-TPP conjugates .
Applications De Recherche Scientifique
6BrCaQ has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
6BrCaQ exerts its effects primarily by inhibiting the mitochondrial heat shock protein TRAP1. This inhibition leads to the disruption of mitochondrial function and induces apoptosis in cancer cells . The compound also downregulates several Hsp90 client proteins, including HER2, Raf-1, and cdk-4, which are involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
6BrCaQ is unique in its ability to target TRAP1 and Hsp90, making it a promising candidate for cancer therapy. Similar compounds include other quinolin-2-one derivatives and Hsp90 inhibitors, such as:
Geldanamycin: A well-known Hsp90 inhibitor with a different mechanism of action.
17-AAG: Another Hsp90 inhibitor with clinical applications in cancer therapy.
Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.
Compared to these compounds, this compound offers a unique combination of targeting both TRAP1 and Hsp90, providing a broader spectrum of activity against cancer cells.
Propriétés
Formule moléculaire |
C18H15BrN2O3 |
|---|---|
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
N-(6-bromo-1-methyl-2-oxoquinolin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-21-16-8-5-13(19)9-12(16)10-15(18(21)23)20-17(22)11-3-6-14(24-2)7-4-11/h3-10H,1-2H3,(H,20,22) |
Clé InChI |
RCKMJRZPGJEVGF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)
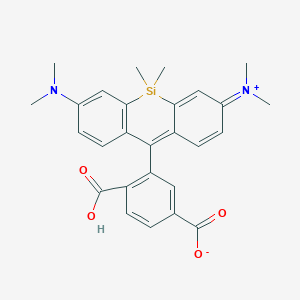

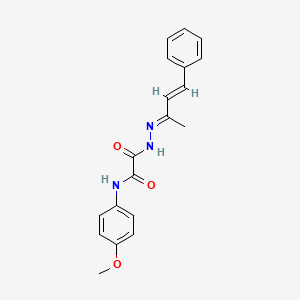
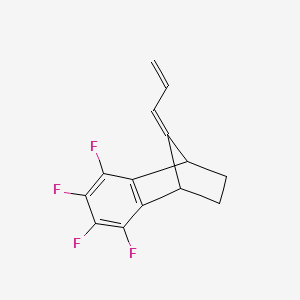


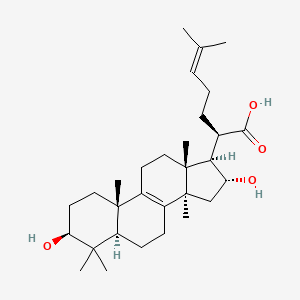

![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)


